Biochemical Potency Comparison: KRAS Inhibitor-6 vs. Early-Generation Tool Compound ARS-853
KRAS inhibitor-6 demonstrates substantially higher biochemical potency against KRAS G12C compared to the widely used early-generation tool compound ARS-853 . Specifically, KRAS inhibitor-6 achieves an IC₅₀ of approximately 5 nM against KRAS G12C, whereas ARS-853 exhibits an IC₅₀ of approximately 2.5 μM in comparable biochemical inhibition assays [1]. This represents an approximately 500-fold improvement in potency for KRAS inhibitor-6 over ARS-853. Researchers transitioning from early-stage SAR exploration using ARS-853 to more potent tool compounds should consider this quantitative potency differential when designing dose-response experiments and interpreting target engagement data.
| Evidence Dimension | KRAS G12C biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ~5 nM |
| Comparator Or Baseline | ARS-853: ~2.5 μM (2500 nM) |
| Quantified Difference | ~500-fold improvement |
| Conditions | Biochemical inhibition assay against KRAS G12C mutant protein |
Why This Matters
This 500-fold potency differential dictates the usable concentration range in cellular and biochemical assays, directly impacting experimental design and resource allocation for procurement.
- [1] TargetMol. ARS-853 Product Page (IC₅₀ = 2.5 μM against KRAS G12C). View Source
